molecular formula C16H15N3 B15262058 1-(3-methylphenyl)-3-phenyl-1H-pyrazol-5-amine CAS No. 956331-33-2

1-(3-methylphenyl)-3-phenyl-1H-pyrazol-5-amine

Cat. No.: B15262058
CAS No.: 956331-33-2
M. Wt: 249.31 g/mol
InChI Key: AOPMWHRWQODBHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methylphenyl)-3-phenyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-3-phenyl-1H-pyrazol-5-amine typically involves the reaction of 3-methylphenylhydrazine with phenylacetylene under acidic conditions. The reaction proceeds through a cyclization process, forming the pyrazole ring. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and a solvent like ethanol. The reaction is usually carried out at elevated temperatures to ensure complete cyclization .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of less toxic and more environmentally friendly solvents, such as water or ethanol, is also preferred in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-3-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

1-(3-methylphenyl)-3-phenyl-1H-pyrazol-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-3-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific biological context and the target enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-methylphenyl)-3-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both a 3-methylphenyl and a phenyl group on the pyrazole ring can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development .

Properties

CAS No.

956331-33-2

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

2-(3-methylphenyl)-5-phenylpyrazol-3-amine

InChI

InChI=1S/C16H15N3/c1-12-6-5-9-14(10-12)19-16(17)11-15(18-19)13-7-3-2-4-8-13/h2-11H,17H2,1H3

InChI Key

AOPMWHRWQODBHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=N2)C3=CC=CC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.